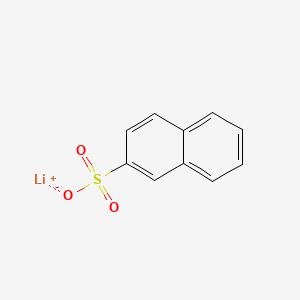

Lithium naphthalene-2-sulphonate

Description

Properties

CAS No. |

53754-48-6 |

|---|---|

Molecular Formula |

C10H7LiO3S |

Molecular Weight |

214.2 g/mol |

IUPAC Name |

lithium;naphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O3S.Li/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1 |

InChI Key |

INJBEHATBOKIIU-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Contextualization Within Aromatic Sulfonate Chemistry Research

Aromatic sulfonates are a significant class of organic compounds characterized by a sulfonate group (-SO₃⁻) attached to an aromatic ring. The chemistry of these compounds is largely dictated by the interplay between the electron-withdrawing nature of the sulfonate group and the delocalized π-electron system of the aromatic moiety.

The synthesis of aromatic sulfonic acids, the precursors to their salts, is typically achieved through electrophilic aromatic substitution, specifically sulfonation. researchgate.netnih.gov In this reaction, an aromatic compound, such as naphthalene (B1677914), is treated with a sulfonating agent like sulfuric acid or sulfur trioxide. nih.gov For naphthalene, sulfonation can yield two isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. The formation of the 2-isomer is favored under thermodynamic control at higher temperatures, as it is the more stable of the two. wikipedia.org The subsequent neutralization of naphthalene-2-sulfonic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, would yield lithium naphthalene-2-sulphonate.

Aromatic sulfonates, as a class, have found widespread industrial applications. They are utilized as surfactants, detergents, dispersants, and intermediates in the synthesis of dyes and pharmaceuticals. mdpi.comnih.gov The properties of these salts, including their solubility and surface activity, are influenced by both the aromatic structure and the nature of the cation.

Paradigms in Modern Chemical Research Applied to the Compound

Modern chemical research has shifted from purely empirical investigations to a more integrated approach that combines experimental work with computational and theoretical studies. nso-journal.orgresearchgate.net This paradigm shift is highly relevant to the study of complex organic salts like lithium naphthalene-2-sulphonate.

Computational Chemistry and Theoretical Modeling: Theoretical chemistry provides powerful tools to predict and understand the properties of molecules without the need for direct experimentation. stanford.edu For a compound like this compound, where experimental data may be scarce, computational methods are invaluable.

Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of this compound. These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. Computational studies on related naphthalenesulfonic acids have demonstrated the utility of DFT in understanding isomer stability. doi.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the salt in solution, providing information about its solvation and ion-pairing characteristics.

The integration of these computational approaches allows for a deeper understanding of the structure-property relationships of organic salts.

Green Chemistry: The principles of green chemistry are increasingly influencing the design of chemical processes. researchgate.net In the context of this compound, this would involve developing more environmentally benign synthesis routes, potentially utilizing greener solvents or catalysts, and minimizing waste generation.

Interdisciplinary Research Perspectives on Naphthalene Sulfonates

The study and application of naphthalene (B1677914) sulfonates extend across various scientific disciplines, highlighting their interdisciplinary significance.

Materials Science: Naphthalene sulfonates are used as superplasticizers in concrete, enhancing its workability and strength. researchgate.net They also find applications in the formulation of dispersants for pigments and other particulate systems.

Environmental Science: Due to their widespread use, the environmental fate and potential toxicity of naphthalene sulfonates are of interest. nih.gov Research in this area focuses on their biodegradability and impact on aquatic ecosystems.

Biomaterials: The introduction of sulfonate groups into various molecules is a strategy used to enhance the properties of biomaterials for applications in tissue engineering, drug delivery, and regenerative medicine. mdpi.com

While specific interdisciplinary research on lithium naphthalene-2-sulphonate is not widely documented, the known applications of other naphthalene sulfonate salts suggest potential areas for future investigation.

Evolution of Research Methodologies in Complex Organic Salt Analysis

Innovative Reaction Pathways for Target Compound Synthesis

Traditional synthesis of naphthalene-2-sulphonic acid involves the sulphonation of naphthalene using concentrated sulfuric acid. shokubai.orgprepchem.com However, researchers are exploring novel pathways to enhance the synthesis of its lithium salt.

Exploration of Organometallic Catalysis in Sulphonation

While direct organometallic catalysis for the sulphonation of naphthalene to specifically yield naphthalene-2-sulphonic acid is not extensively documented in the provided results, the broader field of organometallic chemistry offers potential avenues. For instance, lithium naphthalenide, an organometallic compound, is a powerful reducing agent used in various organic syntheses. researchgate.netwikipedia.org Its preparation involves the reaction of lithium metal with naphthalene in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.org This chemistry, while not catalytic for sulphonation, highlights the reactivity of naphthalene with organometallic reagents.

Further research into specific organometallic catalysts could potentially offer more selective and efficient sulphonation pathways. For example, in other areas of organic synthesis, merging photocatalysis with nickel catalysis has enabled novel cross-coupling reactions. acs.org Such innovative approaches could inspire the development of catalytic systems for the targeted sulphonation of naphthalene.

Microwave-Assisted and Photochemical Synthetic Approaches

Microwave-assisted synthesis has emerged as a promising technique for accelerating organic reactions, often leading to higher yields and shorter reaction times. youtube.comyoutube.com This technology has been successfully applied to the synthesis of various naphthalene derivatives, such as naphthalenemonoimides and N-desymmetrized naphthalenediimides. researchgate.netnih.gov The use of microwave irradiation in the sulphonation of naphthalene could significantly reduce the lengthy reaction times often required by conventional heating methods, which can be as long as 12 hours. prepchem.com Microwave synthesizers with infrared temperature sensors allow for precise and safe control of the reaction conditions. youtube.comnih.gov

Photochemical methods represent another frontier in the synthesis of naphthalene derivatives. While specific applications to the sulphonation of naphthalene are not detailed in the search results, the broader field of photochemistry in organic synthesis is rapidly expanding. acs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors include reaction temperature, time, and the choice of solvent.

Kinetic Studies of the Sulphonation Reaction

The sulphonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. At lower temperatures (around 80°C), the primary product is naphthalene-1-sulphonic acid, the kinetically favored product. stackexchange.comyoutube.com This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com However, at higher temperatures (above 150°C), the thermodynamically more stable naphthalene-2-sulphonic acid becomes the major product. shokubai.orgstackexchange.comquora.com This is due to the reversibility of the sulphonation reaction; at elevated temperatures, the less stable 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer, which has less steric hindrance. stackexchange.comyoutube.com

A study on the effect of reaction conditions on naphthalene sulphonation confirmed that a reaction temperature over 150°C is crucial for increasing the yield of 2-naphthalene sulphonic acid. shokubai.org This research also highlighted that a new reactor design to suppress the sublimation of naphthalene, a common issue leading to yield loss, dramatically increased the product yield to nearly 98%. shokubai.org

Solvent Selection and Recyclability Research

The choice of solvent plays a significant role in the sulphonation of naphthalene. Using a solvent can help to control the reaction temperature and minimize the sublimation of naphthalene. shokubai.org Research has shown that using a naphthenic solvent like decalin can considerably improve the product yield of 2-naphthalene sulphonic acid to around 93%. shokubai.org Other solvents investigated include decane (B31447) and tridecane. shokubai.org

The development of recyclable solvent systems is a key aspect of green chemistry. sulzer.com In the context of sulphonation, processes have been developed where the solvent and any unreacted aromatic substance can be removed from the reaction product and recycled. google.com Furthermore, silica-supported catalysts, which are easily recoverable and reusable, have been explored for the sulphonation of aromatic compounds, offering a greener alternative to traditional homogeneous catalysts. ajgreenchem.com

Crystallization Engineering and Polymorphism Control Research

After the synthesis of naphthalene-2-sulphonic acid and its subsequent neutralization to form the lithium salt, the final step is crystallization to obtain a pure, solid product. The control of crystallization is critical as it determines the crystal form (polymorphism), size, and purity of the final product.

Continuous Flow Synthesis and Scale-Up Investigations

Transitioning the synthesis of this compound from traditional batch reactors to continuous flow systems represents a significant advancement in process engineering. Flow chemistry offers intrinsic advantages in safety, control, and efficiency, making it a key area of investigation for industrial-scale production.

Microfluidic reactors, or microreactors, provide an ideal environment for reactions involving highly reactive organometallic species like those potentially used in the synthesis of this compound. nih.gov The design of such a reactor focuses on leveraging the high surface-area-to-volume ratio to achieve superior heat and mass transfer. nih.gov

A typical design for this synthesis would involve pumping streams of reactants, such as a solution of naphthalene-2-sulphonic acid and a lithium base, into a micromixer. thieme-connect.de The efficiency of mixing is critical; T-shaped mixers are often employed to ensure rapid and homogeneous combination of the reactant streams. thieme-connect.de Following mixing, the stream enters a residence time unit, often a coiled capillary or a channel etched into a plate, where the reaction proceeds. thieme-connect.de The precise control over temperature (via external heating or cooling of the reactor) and residence time (by adjusting flow rates and reactor volume) allows for the optimization of reaction yield and the minimization of byproduct formation. rsc.org Materials for reactor construction must be carefully selected for chemical compatibility with the reagents and solvents used. coleparmer.com

The table below outlines key design considerations for a microfluidic reactor tailored for this synthesis.

Table 2: Key Design Parameters for a Microfluidic Reactor

| Parameter | Design Consideration | Rationale |

|---|---|---|

| Channel Dimensions | Typically in the range of 100-1000 µm diameter. | Balances throughput with maintaining a high surface-area-to-volume ratio for efficient heat and mass transfer. researchgate.net |

| Mixing Unit | T-mixer or interdigital micromixer. | Ensures rapid and complete mixing of reactants, which is crucial for fast reactions and selectivity control. thieme-connect.de |

| Residence Time Unit | Coiled tubing (e.g., PFA, PTFE) or etched plate reactor. | Allows for precise control over reaction time, from seconds to minutes, to maximize conversion and minimize degradation. nih.gov |

| Temperature Control | Immersion in a thermostatic bath or use of Peltier elements. | Enables rapid heating or cooling to maintain optimal reaction temperature and quickly quench the reaction if necessary. rsc.org |

| Material of Construction | Glass, stainless steel, or chemically resistant polymers. | Must be inert to the reaction mixture, including potentially corrosive reagents and organic solvents. coleparmer.com |

| In-line Analytics | Integration of spectroscopic probes (e.g., Raman, IR). | Allows for real-time monitoring of reaction progress, enabling rapid optimization and process control. rsc.org |

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For this compound, this involves moving beyond the laboratory scale to robust, industrial-scale continuous production. A key strategy is the use of continuous stirred-tank reactors (CSTRs) in series or plug flow reactors (PFRs), which offer improved consistency over large-scale batch operations. mdpi.com

Automated process control is fundamental to intensification. mdpi.com Real-time monitoring of critical process parameters such as temperature, pressure, and reactant concentrations allows for feedback control loops that maintain optimal conditions, ensuring consistent product quality and enhancing operational safety. mdpi.com The superior heat transfer in flow reactors mitigates the risks associated with exothermic reactions, preventing thermal runaways that can be a major hazard in large batch reactors. researchgate.net

Furthermore, continuous synthesis can be directly coupled with downstream processing, such as continuous crystallization and filtration. This integrated approach, moving from raw materials to the final isolated product in an uninterrupted stream, significantly reduces manufacturing footprint, waste generation, and manual handling, representing a paradigm shift in chemical production. mdpi.com The ability to perform "flash generation" of reactive intermediates, which are consumed immediately in the next step, avoids the need to store large quantities of unstable compounds, further intensifying the process in terms of safety and efficiency. rsc.org

Electronic Structure Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of this compound. By solving the Schrödinger equation within the framework of DFT, it is possible to determine the electron density and, from it, a wide range of molecular properties.

Analysis of Molecular Orbitals and Charge Distribution

DFT calculations allow for the detailed analysis of the molecular orbitals (MOs) of this compound, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability.

The distribution of these orbitals reveals the regions of the molecule that are most likely to participate in chemical reactions. In the naphthalene-2-sulphonate anion, the HOMO is typically delocalized over the naphthalene ring system, indicating its susceptibility to electrophilic attack. The LUMO, conversely, is also distributed over the aromatic system, highlighting its ability to accept electrons.

The charge distribution within the molecule can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These analyses provide insight into the partial atomic charges on each atom, revealing the ionic and covalent nature of the bonds. In this compound, a significant negative charge is localized on the oxygen atoms of the sulphonate group, with the positive charge residing on the lithium cation. This charge separation is fundamental to its properties as a salt.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 8.7 | Debye |

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations can accurately predict various spectroscopic parameters, which are invaluable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of the NMR chemical shifts for the ¹H and ¹³C nuclei of the naphthalene ring and any associated solvent molecules can be performed. These predicted shifts, when compared with experimental data, aid in the structural elucidation of the compound in solution.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of the normal modes of this compound can be computed. These calculations help in the assignment of the absorption bands observed in experimental IR and Raman spectra. Key vibrational modes include the symmetric and asymmetric stretching of the S=O bonds in the sulphonate group, as well as the various C-H and C-C stretching and bending modes of the naphthalene ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for the Sulphonate Group of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Asymmetric SO₃ Stretch | 1250 | IR, Raman |

| Symmetric SO₃ Stretch | 1055 | IR, Raman |

| S-C Stretch | 780 | Raman |

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in a solvent, providing a dynamic picture of the interactions between the solute and solvent molecules over time.

Investigation of Solvation Shell Structure and Dynamics

MD simulations can reveal the detailed structure of the solvation shell around the lithium cation and the naphthalene-2-sulphonate anion. The radial distribution function (RDF) is a key output of these simulations, which describes the probability of finding a solvent molecule at a certain distance from a given atom or ion.

For the lithium cation, the first solvation shell is typically composed of the oxygen atoms from the solvent molecules and the sulphonate group of the anion. The coordination number, which is the average number of solvent molecules in the first solvation shell, can be determined from the RDF. The dynamics of this solvation shell, including the exchange of solvent molecules between the first and second solvation shells, can also be investigated, providing insights into the mobility of the lithium ion in solution. For instance, in a solvent like tetrahydrofuran (THF), the lithium cation is expected to coordinate with the oxygen atoms of the THF molecules as well as the oxygen atoms of the sulphonate group.

Ion Pairing and Aggregation Phenomena in Solution

In solutions of this compound, the lithium cations and naphthalene-2-sulphonate anions can exist as free ions, solvent-separated ion pairs, or contact ion pairs. MD simulations can quantify the extent of ion pairing and aggregation as a function of concentration and solvent polarity. The potential of mean force (PMF) between the cation and anion can be calculated to understand the thermodynamics of ion pair formation. These simulations can also shed light on the formation of larger aggregates at higher concentrations, which can significantly impact the solution's conductivity and other bulk properties.

Solid-State Computational Studies

Solid-state DFT calculations could be used to:

Predict the most stable crystal structure of this compound.

Calculate the lattice parameters and compare them with experimental data if it becomes available.

Investigate the electronic band structure and density of states to understand its electronic properties in the solid state.

Simulate the effects of pressure and temperature on the crystal structure.

Such studies are crucial for understanding the material's properties in solid-state applications, such as in battery technology or as a solid-state catalyst.

Reaction Mechanism Prediction and Transition State Analysis

Computational quantum chemistry is a key tool for predicting the reaction mechanisms of this compound. The compound's reactivity is largely dictated by the naphthalene-2-sulphonate anion. It can participate in several types of reactions:

Redox Reactions: The naphthalene-2-sulphonate moiety can act as a reducing agent by donating an electron. The sulfonate group helps to stabilize the resulting radical intermediate through resonance, making it more stable than unsubstituted naphthalene radical anions.

Nucleophilic Substitutions: The electron-withdrawing nature of the sulfonate group activates the naphthalene ring, making it susceptible to reactions with electrophiles. This enables its use in forming various substituted naphthalene derivatives.

Kinetic and mechanistic studies on the related lithium naphthalenide system show the active participation of both radical-anion and dianion species in electron transfer processes. researchgate.netuliege.be The reaction pathway often involves an initial electron transfer (ET) step from the naphthalene system to a substrate. researchgate.net

Transition State Analysis is a critical component of these predictions. By mapping the potential energy surface of a reaction, computational models can identify the transition state—the highest energy point along the reaction coordinate. The energy of this state determines the activation energy of the reaction, which in turn governs the reaction rate. Calculating these barriers allows chemists to predict which reaction pathways are most favorable under different conditions.

Application of Machine Learning in Predictive Modeling for Derivatives

Machine learning (ML) has emerged as a transformative approach in materials science, accelerating the discovery and design of new materials with desired properties. nih.gov This data-driven method can be applied to predict the characteristics of novel derivatives of this compound without the need for laborious synthesis and experimentation.

The general workflow involves several key steps:

Data Collection: A database of known naphthalene sulphonate derivatives and their experimentally or computationally determined properties (e.g., solubility, thermal stability, reactivity) is assembled.

Descriptor Generation: Each molecule in the database is represented by a set of numerical features, or "descriptors." These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Training: A machine learning algorithm (such as a neural network, support vector machine, or random forest) is trained on the dataset. The model learns the complex relationships between the molecular descriptors and the target properties.

Prediction and Validation: The trained model is then used to predict the properties of new, hypothetical derivatives of this compound. These predictions can screen vast chemical spaces to identify promising candidates for specific applications. The model's predictive accuracy is validated against a separate test set of compounds not used during training. nih.gov

This approach has been successfully used to predict the properties of other lithium-containing materials, such as solid-state electrolytes for batteries, significantly reducing the time and resources required for materials discovery. nih.gov

Table 3: Machine Learning Workflow for Derivative Prediction

| Step | Description | Example for Naphthalene-2-sulphonate Derivatives |

| 1. Data Curation | Gather a dataset of molecules with known properties. | A set of various substituted naphthalene sulphonates and their measured aqueous solubilities. |

| 2. Featurization | Convert molecules into numerical descriptors. | Calculate molecular weight, number of rotatable bonds, and HOMO-LUMO gap for each molecule. |

| 3. Model Training | Train an ML algorithm to find patterns. | Use a random forest regressor to learn the relationship between descriptors and solubility. |

| 4. Prediction | Use the trained model on new, virtual molecules. | Predict the solubility of a novel, unsynthesized derivative of this compound. |

This table illustrates the process of using machine learning to predict properties of new chemical derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of chemical compounds in solution. By analyzing the magnetic environments of atomic nuclei, detailed information about the connectivity and three-dimensional structure of a molecule can be obtained.

¹H, ¹³C, ⁷Li NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of the naphthalene-2-sulphonate anion is characterized by a series of multiplets in the aromatic region. The proton on the carbon atom adjacent to the sulphonate group (C1) is typically the most deshielded due to the electron-withdrawing nature of the -SO₃⁻ group. The remaining six protons of the naphthalene ring system give rise to a complex splitting pattern due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom directly bonded to the sulphonate group (C2) is expected to be significantly deshielded. The other nine carbon signals will appear in the aromatic region, with their chemical shifts influenced by their position relative to the sulphonate group and the fused ring system.

| Assignment | ¹H Chemical Shift (ppm) - Inferred for Lithium Salt | ¹³C Chemical Shift (ppm) - Inferred for Lithium Salt |

| C1-H | ~8.23 | ~127.0 |

| C3-H | ~7.99 | ~127.5 |

| C4-H | ~7.93 | ~129.0 |

| C5-H | ~7.54 | ~128.5 |

| C6-H | ~7.54 | ~126.5 |

| C7-H | ~7.90 | ~128.0 |

| C8-H | ~7.79 | ~124.0 |

| C2 | - | ~145.0 |

| C9 | - | ~134.0 |

| C10 | - | ~132.5 |

Note: The chemical shift values are based on data for sodium naphthalene-2-sulphonate in DMSO-d₆ and are presented as an approximation for this compound. Actual values may vary slightly depending on the solvent and concentration.

⁷Li NMR Spectroscopy: ⁷Li NMR is a highly sensitive technique for probing the local environment of the lithium cation. The chemical shift of ⁷Li is sensitive to the degree of ionic character of the Li-O bond, the coordination number, and the nature of the solvent. For this compound in a polar aprotic solvent, the ⁷Li chemical shift is expected to be in the range typical for lithium salts, generally between -2 and +2 ppm relative to a LiCl standard. northwestern.edu The precise chemical shift would provide insights into ion pairing and solvation phenomena in solution. A more covalent character in the Li-O interaction, potentially influenced by the solvent, would likely result in a downfield shift. rsc.org

Multi-Nuclear and Solid-State NMR for Structural Assignments

Multi-nuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguously assigning the ¹H and ¹³C signals of this compound.

Solid-state NMR (ssNMR) could provide crucial information about the structure of this compound in the solid state. ⁷Li ssNMR, in particular, can distinguish between different lithium environments in the crystal lattice, revealing details about coordination and intermolecular interactions. The quadrupolar interaction of the ⁷Li nucleus (spin I = 3/2) is sensitive to the symmetry of the local electric field and can provide information on the nature of ion packing. huji.ac.il

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present in a compound.

Correlation of Vibrational Modes with Molecular Structure

The vibrational spectrum of this compound is dominated by the modes of the naphthalene ring and the sulphonate group. The frequencies of these vibrations are sensitive to the molecular structure and the nature of the cation.

Sulphonate Group Vibrations: The sulphonate group (-SO₃⁻) has characteristic strong absorption bands in the FTIR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly informative. The position of these bands can be influenced by the cation. A smaller, more polarizing cation like Li⁺ might interact more strongly with the sulphonate group, potentially leading to a slight shift in these vibrational frequencies compared to the sodium salt.

Naphthalene Ring Vibrations: The FTIR and Raman spectra will also display a series of bands corresponding to the C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations of the naphthalene ring system.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) - Inferred for Lithium Salt | Spectroscopic Technique |

| Asymmetric SO₃⁻ Stretch | ~1200 - 1260 | FTIR |

| Symmetric SO₃⁻ Stretch | ~1030 - 1080 | FTIR, Raman |

| S-O Bending | ~600 - 700 | FTIR |

| Aromatic C-H Stretch | ~3000 - 3100 | FTIR, Raman |

| Aromatic C=C Stretch | ~1400 - 1600 | FTIR, Raman |

| Naphthalene Ring Breathing | ~700 - 900 | Raman |

Note: These values are based on general ranges for aromatic sulphonates and data for sodium naphthalene-2-sulphonate. The interaction with the lithium cation may cause slight shifts.

In Situ Spectroscopic Monitoring of Processes

FTIR and Raman spectroscopy can be employed for in situ monitoring of chemical processes involving this compound. For instance, in the context of electrolyte studies, these techniques could track changes in the coordination environment of the sulphonate group and the lithium cation as a function of solvent composition or temperature. This would provide valuable data on ion-solvent and ion-ion interactions.

X-ray Diffraction (XRD) and Crystallographic Research

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD study of this compound would provide precise information on bond lengths, bond angles, and the crystal packing.

While a crystal structure for this compound is not publicly available, we can anticipate some structural features based on related compounds. The crystal structure would likely consist of alternating layers of lithium cations and naphthalene-2-sulphonate anions. The lithium cation would be coordinated to the oxygen atoms of the sulphonate groups, and potentially to water molecules if the compound is a hydrate. The coordination number and geometry around the lithium ion would be a key feature of the crystal structure.

Single Crystal X-ray Diffraction for Absolute Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. The data allows for the determination of the unit cell parameters, space group, and the exact coordinates of each atom within the asymmetric unit.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1029 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.38 |

This data is illustrative and not based on experimental results.

The determination of the absolute structure is critical for understanding the intermolecular interactions, such as ion pairing between the lithium cation and the sulphonate group, as well as potential π-π stacking interactions between the naphthalene rings.

Powder X-ray Diffraction for Phase Identification and Quantitative Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used for the identification of crystalline phases and for quantitative analysis of multiphase mixtures. Unlike single crystal XRD, PXRD is performed on a polycrystalline sample, which consists of many small, randomly oriented crystallites.

The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline substance has a unique PXRD pattern, which serves as a "fingerprint" for its identification. For this compound, PXRD can be used to:

Confirm the identity and purity of a synthesized batch. By comparing the experimental pattern to a reference pattern from a database or a previously characterized sample, one can verify the compound's identity and detect the presence of any crystalline impurities.

Analyze different polymorphic forms. If this compound can exist in more than one crystalline form (polymorphs), PXRD can distinguish between them, as each polymorph will have a distinct diffraction pattern.

Perform quantitative analysis. In a mixture containing this compound, the relative intensities of the diffraction peaks can be used to determine the proportion of each crystalline phase.

Table 2: Hypothetical Characteristic Powder X-ray Diffraction Peaks for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 60 |

| 30.1 | 2.97 | 35 |

This data is illustrative and not based on experimental results.

Neutron Diffraction Studies for Light Atom Localization

While X-ray diffraction is excellent for locating heavier atoms, it is less sensitive to lighter elements like lithium and hydrogen due to their low electron density. Neutron diffraction provides a complementary and often superior method for localizing these light atoms. frontiersin.orgsumitomo-chem.co.jp

Neutrons are scattered by the atomic nucleus rather than the electron cloud, and the scattering cross-section does not have a simple dependence on atomic number. jinr.ru In fact, lithium has a significant neutron scattering cross-section, making it readily detectable in neutron diffraction experiments. frontiersin.orgsumitomo-chem.co.jp This is particularly important for accurately determining the coordination environment of the lithium ion and the precise positions of hydrogen atoms in the naphthalene ring and any water molecules of hydration.

Neutron diffraction studies on lithium-containing materials, such as those used in battery research, have been instrumental in understanding the structural changes that occur during electrochemical processes. frontiersin.orgiphy.ac.cn For this compound, neutron diffraction could provide crucial details about the Li-O bond distances and the geometry of the sulphonate group's interaction with the lithium cation.

Table 3: Neutron Scattering Lengths of Relevant Elements

| Element | Coherent Scattering Length (fm) |

| Lithium (Li) | -1.90 |

| Carbon (C) | 6.646 |

| Oxygen (O) | 5.803 |

| Sulphur (S) | 2.847 |

| Hydrogen (H) | -3.739 |

The negative scattering length of lithium and hydrogen can be used to enhance contrast in the diffraction experiment.

Advanced Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound, HRMS can distinguish its molecular formula, C₁₀H₇LiO₃S, from other potential formulas with the same nominal mass.

Furthermore, HRMS can resolve the isotopic pattern of the molecule. The presence of naturally occurring isotopes of carbon (¹³C), oxygen (¹⁸O), and sulphur (³³S, ³⁴S) results in a characteristic distribution of peaks in the mass spectrum. The relative abundances of these isotopic peaks can be calculated and compared to the experimental data to confirm the elemental composition.

Table 4: Theoretical Isotopic Distribution for the Naphthalene-2-sulphonate Anion [C₁₀H₇O₃S]⁻

| m/z | Relative Abundance (%) |

| 207.0119 | 100 |

| 208.0153 | 11.1 |

| 209.0108 | 4.6 |

This data is illustrative and based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

For this compound, the naphthalene-2-sulphonate anion would be the primary focus of MS/MS analysis. Collision-induced dissociation (CID) would likely lead to the cleavage of the C-S bond and the S-O bonds, resulting in characteristic fragment ions.

Table 5: Plausible Fragmentation Pathways for the Naphthalene-2-sulphonate Anion

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |

| 207 | 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 207 | 80 | [SO₃]⁻ (Sulphite radical anion) |

| 207 | 64 | [SO₂]⁻ (Sulphur dioxide radical anion) |

This data is illustrative and based on general fragmentation patterns of aromatic sulphonates.

The analysis of these fragmentation pathways helps to confirm the structure of the sulphonated naphthalene core.

Surface Sensitive Characterization Methods

The surface properties of this compound can be critical in applications where it is used as a surfactant or in solid-state devices. Surface-sensitive techniques provide information about the chemical composition and molecular orientation at the surface of the material.

Vibrational sum-frequency spectroscopy (VSFS) is a surface-specific technique that can provide information about the molecular structure and orientation of molecules at an interface. diva-portal.org For this compound, VSFS could be used to study its behavior at an air-water interface or its interaction with a solid substrate. The technique is particularly sensitive to the orientation of the sulphonate headgroup and the naphthalene ring system. diva-portal.org

Other surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS), can provide elemental composition and chemical state information of the surface region. For instance, XPS could be used to analyze the lithium, sulphur, oxygen, and carbon environments on the surface of a solid sample of this compound.

Absence of Specific Research Data

Following a comprehensive search of scientific literature and academic databases, no specific research studies employing X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) for the characterization of This compound were identified.

The requested article, focusing on the advanced spectroscopic and diffraction-based characterization of this particular compound, cannot be generated as the primary experimental data from XPS and AFM analyses are not available in the public domain. The stringent requirements for detailed research findings and data tables for sections 4.5.1 (XPS for Surface Composition) and 4.5.2 (AFM for Surface Morphology Research) cannot be met without these foundational studies.

General information exists for related compounds, such as other naphthalene sulfonates or various lithium compounds studied in the context of battery technology. nih.govfrontiersin.org However, per the instructions to focus solely on this compound, this information is not applicable. Similarly, while the principles of XPS and AFM as characterization techniques are well-documented, their specific application to this compound, and the resulting data, are absent from the available literature. iphy.ac.cnresearchgate.net

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the specified outline and content requirements.

Electrochemical Investigation of Lithium Naphthalene 2 Sulphonate

Cyclic Voltammetry and Chronoamperometry for Redox Behavior Analysis

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to probe the redox behavior of chemical species. jecst.org For lithium naphthalene-2-sulphonate, these methods reveal the potentials at which it undergoes oxidation and reduction and provide insights into the kinetics of these electron transfer processes.

The electrochemical potentials of naphthalene-based lithium compounds are typically determined using cyclic voltammetry, which measures the current response to a sweeping potential. jecst.orgnih.gov The resulting voltammogram shows peaks corresponding to redox events. The half-wave potential (E1/2), calculated from the anodic and cathodic peak potentials, represents the standard redox potential of the compound.

While specific CV data for this compound is not extensively published, analysis of the closely related lithium naphthalenide (Li-Naph) provides valuable comparative data. In a glyme (G1) solvent, Li-Naph exhibits a half-wave potential of 0.35 V. nih.gov The introduction of a sulfonate group (SO₃⁻) to the naphthalene (B1677914) ring is expected to influence this potential. The sulfonate group is electron-withdrawing, which generally makes the aromatic ring less susceptible to oxidation and shifts the redox potential.

A study on related naphthalene derivatives showed that modifying the naphthalene ring alters the redox potential. For instance, adding an electron-donating methyl group lowers the potential, indicating a greater reducing power. nih.gov This suggests that the electron-withdrawing nature of the sulfonate group in this compound would likely result in a redox potential different from that of unsubstituted lithium naphthalenide.

Table 1: Comparative Half-Wave Potentials of Lithium Naphthalene Derivatives

| Compound | Solvent | Half-Wave Potential (E1/2 vs. Li⁺/Li) |

|---|---|---|

| Lithium Naphthalenide (Li-Naph) | G1 | 0.35 V nih.gov |

| Lithium 2-Methylnaphthalenide | G1 | 0.30 V nih.gov |

This interactive table provides comparative data from related compounds to infer the electrochemical properties of this compound.

Kinetic studies of electron transfer are essential for understanding the rate at which a redox species can donate or accept electrons. In the context of battery applications, faster kinetics are generally desirable for high power performance. The kinetics of the electron transfer process can be investigated by analyzing the CV peak separation at various scan rates. jecst.org

For naphthalene-based systems, the electron transfer is typically a rapid process involving the formation of a radical anion (naphthalene•⁻). researchgate.net The sulfonate group in this compound is known to stabilize this radical intermediate through resonance, which can facilitate efficient electron transfer reactions with electrophilic partners. The rate of electron transfer is a key factor in its function as a reducing agent in chemical synthesis or as a redox shuttle in batteries. Kinetic studies would aim to quantify the standard heterogeneous rate constant (k⁰) for the redox couple, providing a measure of how quickly electrochemical equilibrium is achieved at the electrode surface.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the complex resistive and capacitive properties at the electrode-electrolyte interface. researchgate.net By applying a small sinusoidal voltage or current over a wide range of frequencies, an impedance spectrum is generated, often represented as a Nyquist plot.

Charge transfer resistance (Rct) is a key parameter derived from EIS measurements that quantifies the kinetic barrier for lithium ions to transfer across the interface between the electrode and the electrolyte. researchgate.netelsevierpure.com It typically appears as a semicircle in the mid-frequency region of the Nyquist plot. A lower Rct value indicates faster charge transfer and is generally associated with better battery performance. researchgate.net

Table 2: Impedance Characteristics of Hard Carbon Electrodes

| Electrode Treatment | Reversible Capacity (at 2000 mA g⁻¹) |

|---|---|

| Pristine | 144 mAh g⁻¹ nih.gov |

| Prelithiated with Li-Naph/G1 | 154 mAh g⁻¹ nih.gov |

| Prelithiated with Li-2-M-Naph/G1 | 163 mAh g⁻¹ nih.gov |

This interactive table shows how treatment with naphthalene-based compounds can improve capacity, suggesting an impact on interfacial resistance.

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-based battery. youtube.comornl.gov It is formed from the reduction products of the electrolyte and is crucial for the long-term stability and cyclability of the battery. youtube.com The SEI must be electronically insulating but ionically conductive to allow Li⁺ transport while preventing further electrolyte decomposition. lbl.gov

The presence of this compound in the electrolyte can significantly influence the composition and properties of the SEI. As an additive, it would likely be co-reduced at the anode surface along with the primary electrolyte components. The sulfonate group could lead to the formation of stable, inorganic lithium sulfonates or other sulfur-containing species within the SEI layer. A well-formed SEI created with such an additive could be more robust and protective. nih.gov Modeling of the SEI involves using the impedance data to construct an equivalent circuit model, where different circuit elements (resistors, capacitors) represent distinct physical processes, such as the resistance of the SEI layer and the charge transfer resistance at the SEI/electrode interface. elsevierpure.comrsc.org

Stability Studies in Various Electrolyte Systems

The stability of any component within a battery's electrolyte system is paramount for ensuring long cycle life and safety. The stability of this compound would be evaluated based on its chemical compatibility with various solvents and lithium salts, and its electrochemical stability over repeated charge-discharge cycles.

The sulfonate group is known to enhance the stability of the naphthalene core compared to unmodified naphthalene derivatives. This increased stability reduces its susceptibility to degradation. Studies on related compounds have demonstrated that a robust SEI formed by naphthalene-based reagents can significantly improve the cycling stability of an electrode. For example, a hard carbon electrode prelithiated with a lithium methylnaphthalenide solution retained 90% of its capacity after 500 cycles, compared to 80% for a pristine electrode. nih.gov This suggests that this compound could contribute to enhanced stability in a similar manner. Its performance would be tested in various standard electrolyte formulations, such as those based on carbonate solvents (e.g., EC, DMC) and different lithium salts (e.g., LiPF₆, LiFSI), to determine its compatibility and effectiveness in improving long-term battery performance. researchgate.netcapes.gov.br

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lithium Naphthalenide |

| Lithium 1-Methylnaphthalenide |

| Lithium 2-Methylnaphthalenide |

| Lithium Hexafluorophosphate (LiPF₆) |

| Lithium bis(fluorosulfonyl)imide (LiFSI) |

| Ethylene Carbonate (EC) |

Degradation Mechanisms in Non-Aqueous Electrolytes

The stability of this compound in non-aqueous electrolytes is a critical factor for its use in lithium-ion batteries and other energy storage devices. Research indicates that the compound's stability is highly dependent on the solvent used. For instance, in tetrahydrofuran (B95107) (THF), a common solvent in electrochemical studies, this compound can be prone to gradual decomposition. This degradation can occur through the polymerization of THF, leading to the formation of insoluble by-products.

Furthermore, the presence of moisture can significantly impact the stability of this compound. It reacts readily with water or alcohols, resulting in the production of dihydronaphthalene and lithium hydroxide (B78521). The degradation of electrolytes in lithium-ion batteries is a complex process that can involve various side reactions, leading to a loss of active lithium and a reduction in battery capacity. mdpi.com Advanced analytical techniques, such as in-situ scanning transmission electron microscopy (STEM), are being employed to investigate these degradation mechanisms at the nanoscale, providing valuable insights into the breakdown of electrolyte components under operating conditions. pnnl.govresearchgate.net

The interaction between the electrolyte and the electrodes also plays a crucial role in degradation. The formation of a solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode are key processes that can both protect the electrodes and contribute to capacity loss over time. mdpi.com Understanding the specific degradation pathways of this compound within these complex interfacial environments is essential for optimizing its performance as an electrolyte additive or component.

Compatibility with Electrode Materials Research

On the cathode side, the stability of the electrolyte at high voltages is crucial. The oxidation of the electrolyte can lead to the formation of resistive layers on the cathode surface, impeding lithium-ion transport and increasing the internal resistance of the cell. mdpi.com The electrochemical stability window of this compound and its reactivity with common cathode materials, such as lithium cobalt oxide (LiCoO₂) and lithium iron phosphate (B84403) (LiFePO₄), are important areas of investigation. Research on naphthalenedisulfonic acid has demonstrated its utility in the recycling of spent LiCoO₂ cathodes, suggesting that sulfonated naphthalene compounds can interact favorably with such materials. nih.gov

The table below summarizes the compatibility considerations for this compound with different electrode materials based on research on similar compounds.

| Electrode Material | Potential Interaction/Application | Key Research Findings |

| Hard Carbon (Anode) | Chemical Pre-lithiation Agent | Naphthalene derivatives can be used to pre-lithiate hard carbon, improving initial coulombic efficiency. The redox potential is a key parameter. nih.govresearchgate.net |

| Lithium Cobalt Oxide (Cathode) | Recycling and Regeneration | Naphthalenedisulfonic acid has been used to selectively recover lithium and cobalt from spent LiCoO₂ cathodes. nih.gov |

| General Anode/Cathode | SEI/CEI Formation | The sulfonate group is likely to participate in the formation of the solid electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI), influencing their composition and properties. mdpi.com |

Application in Energy Storage Systems Research

Role in Enhancing Ion Conductivity

The ionic conductivity of the electrolyte is a critical parameter that dictates the rate capability of a battery. An electrolyte with high ionic conductivity allows for faster movement of lithium ions between the anode and cathode, enabling higher charge and discharge rates.

While direct data on the ionic conductivity of electrolytes containing solely this compound is limited, research on related lithium naphthalenide solutions in THF has shown promising results. These studies have demonstrated that the electrical conductivity of such solutions can be significant, with values as high as 12.4 mS/cm being achieved in certain compositions. iaea.orgresearchgate.net The conductivity is influenced by the concentration of lithium and naphthalene in the solution. iaea.orgresearchgate.net

The addition of sulfonate groups to the naphthalene structure, as in this compound, could potentially influence the solvation of lithium ions and their transport mechanism within the electrolyte. The sulfonate group, being electron-withdrawing, may affect the charge distribution on the naphthalene ring and its interaction with solvent molecules and lithium ions. Research on other electrolyte additives has shown that even small amounts of certain compounds can significantly enhance ionic conductivity. For example, the incorporation of a vinylene-linked covalent organic framework has been shown to improve ionic conductivity by 25% at 60 °C. rsc.org Similarly, the mixed polyanion effect in solid electrolytes has been demonstrated to enhance lithium-ion conductivity by several orders of magnitude at room temperature. nih.gov These findings suggest that the specific chemical structure of an additive like this compound could play a crucial role in facilitating ion transport.

The table below presents a hypothetical comparison of ionic conductivities based on findings from related compounds, illustrating the potential impact of additives on electrolyte performance.

| Electrolyte System | Reported Ionic Conductivity | Reference |

| Li₀.₅N(THF)₆.₂ | 12.4 mS/cm | iaea.orgresearchgate.net |

| PEO-based SPE with <4 wt% VCOF-1 | 25% improvement at 60 °C | rsc.org |

| LISICON-related solid electrolytes | Orders of magnitude improvement at room temperature | nih.gov |

Impact on Cycle Life and Coulombic Efficiency Research

The cycle life of a battery, defined as the number of charge-discharge cycles it can endure before its capacity fades to a certain level, is a key performance metric. Coulombic efficiency, the ratio of the charge extracted from the battery during discharge to the charge supplied during charging, is a direct indicator of the reversibility of the electrochemical processes and is closely linked to cycle life. researchgate.net

The presence of this compound in an electrolyte could impact cycle life and coulombic efficiency in several ways. As discussed previously, its role in the formation of a stable SEI is crucial. A robust and passivating SEI can prevent continuous electrolyte decomposition, thereby minimizing the loss of active lithium and improving coulombic efficiency. mdpi.comresearchgate.net

Research on pre-lithiation using naphthalene-based compounds has shown that this approach can significantly improve the initial coulombic efficiency of hard carbon anodes. nih.govresearchgate.net By compensating for the initial lithium loss, more lithium is available for subsequent cycling, leading to better capacity retention.

Furthermore, the stability of the electrolyte against oxidation at the cathode is critical for long-term cycling. Degradation of the electrolyte at the cathode surface can lead to increased impedance and capacity fade. The inherent electrochemical stability of this compound will therefore be a determining factor in its effect on cycle life.

The following table summarizes the potential effects of this compound on cycle life and coulombic efficiency, based on research into related systems.

| Performance Metric | Potential Impact of this compound | Underlying Mechanism |

| Initial Coulombic Efficiency | Increase | Acts as a pre-lithiation agent, compensating for initial lithium loss during SEI formation. nih.govresearchgate.net |

| Cycle Life | Potential for Improvement | Formation of a stable SEI, reducing continuous electrolyte degradation and active material loss. mdpi.comresearchgate.net |

| Coulombic Efficiency | Potential for Improvement | Reduced parasitic reactions due to a more stable electrode-electrolyte interface. researchgate.net |

Coordination Chemistry of Lithium Naphthalene 2 Sulphonate Derivatives

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with naphthalene-2-sulfonate (B94788) often involves the reaction of a metal salt with the sulfonic acid or its salt, such as lithium naphthalene-2-sulfonate. The resulting structures are highly dependent on the coordination preferences of the metal ion, the solvent system, and the presence of other coordinating ligands.

Design of Ligand Architectures Incorporating the Sulfonate Moiety

The sulfonate group (SO₃⁻) of naphthalene-2-sulfonate is a key component in the design of ligand architectures. It can act as a versatile coordination moiety, binding to metal centers in various modes, including monodentate, bidentate, and bridging fashions. This flexibility allows for the construction of coordination polymers with different dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. vidyasagar.ac.in

For instance, the use of naphthalene-2,6-dicarboxylate, a related ligand, with lead(II) has resulted in a three-dimensional coordination polymer where the carboxylate groups are involved in bridging the metal centers. vidyasagar.ac.in While not a sulfonate, this example illustrates how the positioning of functional groups on the naphthalene (B1677914) core dictates the final architecture. Similarly, the sulfonate groups in naphthalene-2-sulfonate can direct the assembly of metal ions into specific network topologies.

Crystallographic Analysis of Coordination Geometries

| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Ref. |

| [Pb(ndc)]n | Pb(II) | Disphenoidal | Pb-O: 2.312(4), 2.521(4) | vidyasagar.ac.in |

| [Zn(NDC)(DEF)] | Zn(II) | --- | --- | nih.gov |

Solution-Phase Complexation Studies

Understanding the behavior of metal-naphthalene-2-sulfonate complexes in solution is crucial for applications where the solid-state structure may not be fully retained. Techniques such as potentiometric and spectrophotometric titrations, as well as NMR spectroscopy, are employed to study these solution-phase equilibria.

Potentiometric and Spectrophotometric Titration for Stability Constants

Potentiometric and spectrophotometric titrations are powerful methods for determining the stability constants of metal complexes in solution. nih.govresearchgate.net These techniques involve monitoring changes in potential or absorbance upon the incremental addition of a metal ion to a solution of the ligand, or vice versa.

Studies on naphthalene sulfonates have shown that they can form outer-sphere complexes with metal ions like barium in water/acetone solutions. researchgate.net The stability of these complexes can be influenced by the presence of substituents on the naphthalene ring. researchgate.net The determination of stability constants provides quantitative information about the strength of the metal-ligand interactions in solution. longdom.org

NMR Titration for Binding Site Identification

Nuclear Magnetic Resonance (NMR) titration is a valuable technique for identifying the specific binding sites of a ligand involved in complexation. By monitoring the chemical shift changes of the ligand's protons or other NMR-active nuclei upon the addition of a metal ion, the coordination sites can be elucidated. nih.govresearchgate.net

For instance, in studies of metal complexes with other organic ligands, the disappearance or significant shift of a proton signal, such as that of a hydroxyl group, upon complexation provides direct evidence of its involvement in binding. orientjchem.org Similar principles can be applied to naphthalene-2-sulfonate to determine whether the sulfonate group and/or the aromatic rings are the primary sites of interaction with a metal ion in solution. ¹H and ¹³C NMR spectroscopy are commonly used for this purpose. researchgate.netnih.gov

Self-Assembly of Supramolecular Structures and Metal-Organic Frameworks (MOFs)

The predictable and directional nature of metal-ligand coordination bonds makes naphthalene-2-sulfonate an excellent building block for the self-assembly of complex supramolecular architectures and MOFs. nih.govnih.gov These materials have potential applications in various fields due to their porous nature and tunable properties.

Directed Assembly Strategies for Porous Materials

The creation of porous materials, such as metal-organic frameworks (MOFs), from naphthalene-based linkers relies on the self-assembly of metal ions and organic ligands. A key challenge and area of research is directing this assembly to achieve specific topologies and properties. One powerful strategy is "coordination modulation," where competing ligands, or modulators, are introduced during synthesis. These modulators compete with the primary organic linker for coordination sites on the metal centers, influencing the reaction kinetics and thermodynamics to favor the formation of a particular structure.

A clear example of this strategy is demonstrated in the synthesis of yttrium (Y³⁺) MOFs using naphthalene-2,6-dicarboxylate (NDC), an analogue of naphthalene-2-sulphonate. nih.govfrontiersin.org By introducing different modulators into the synthesis of Y-NDC MOFs, researchers can systematically direct the formation of various distinct framework structures, each with unique coordination environments and porosity. frontiersin.org Unlike in some transition metal MOF syntheses where modulators may only improve crystal quality while retaining the same topology, in rare-earth systems like yttrium, the modulator can act as a structural director, leading to a diverse range of polymorphs. nih.gov

The choice of modulator—ranging in acidity, size, and functionality—can lead to the crystallization of entirely different phases from the same metal-linker combination. frontiersin.org For instance, the reaction of YCl₃ and naphthalene-2,6-dicarboxylic acid in DMF at 120°C yields a 3D coordination polymer, [Y₂(NDC)₃(DMF)₂]n. nih.gov However, introducing a modulator like acetic acid leads to a different one-dimensional chain structure where acetate (B1210297) ligands have replaced some of the NDC linkers. nih.gov This highlights how a simple additive can fundamentally alter the assembly pathway and the final material architecture.

Table 1: Influence of Modulators on Y-NDC MOF Synthesis This table illustrates how different synthetic conditions and modulators direct the assembly of porous materials using a naphthalene-based linker.

| Product | Metal Salt | Modulator | Solvent | Temperature (°C) | Resulting Structure Type |

| 1 | YCl₃ | None | DMF | 120 | 3D Coordination Polymer |

| 2 | Y(NO₃)₃·6H₂O | Trifluoroacetic acid | DMF | 120 | 3D Network |

| 3 | Y(NO₃)₃·6H₂O | Formic acid | DMF | 120 | 3D Network with µ₃-oxo clusters |

| 4 | YCl₃ | Acetic acid | DMF | 120 | 1D Chain |

Data sourced from reference nih.gov.

Investigation of Host-Guest Interactions within Frameworks

The porous cavities within frameworks built from naphthalene-based linkers are ideal for studying host-guest interactions. The immobilization of guest molecules is typically governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions, the last of which is particularly relevant for the electron-rich naphthalene units. taylorfrancis.com These interactions are fundamental to the performance of MOFs in applications like gas storage, separations, and sensing. researchgate.net

A compelling area of research is the infiltration of guest molecules that can alter the framework's physical properties, such as its conductivity. A study on the isostructural M-MOF-74 series (M = Cu, Mn, Zn, Mg) demonstrated how host-guest interactions can induce semiconductivity in otherwise insulating materials. rsc.org In this work, the conjugated acceptor molecule 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) was infiltrated into the MOF pores. The resulting host-guest compounds, particularly those with open d-shell metals (Cu, Mn), exhibited a dramatic increase in bulk conductivity. This change is attributed to the p-doping of the MOF by the TCNQ guest, a direct consequence of the electronic interaction between the host framework and the guest molecule. rsc.org

This research underscores that the choice of guest is critical; conjugation in the guest molecule is a prerequisite for inducing electrical conductivity in these specific systems. rsc.org The investigation of these host-guest systems relies on a variety of characterization techniques. In situ diffraction and spectroscopic methods are powerful tools for visualizing the precise locations and interactions of guest molecules within the host's pores, providing molecular-level insights into the material's functional performance. researchgate.net

Table 2: Effect of TCNQ Guest Infiltration on the Conductivity of M-MOF-74 This table shows the change in electrical conductivity of different metal-organic frameworks upon inclusion of the guest molecule TCNQ, highlighting the impact of host-guest interactions.

| Host Framework | Guest Molecule | Bulk Conductivity (S/cm) | Change in Property |

| Zn-MOF-74 | None | Insulating | - |

| Zn-MOF-74 | TCNQ | 1.1 x 10⁻⁸ | Insulator to Semiconductor |

| Cu-MOF-74 | None | Insulating | - |

| Cu-MOF-74 | TCNQ | 2.5 x 10⁻⁶ | Insulator to Semiconductor |

| Mn-MOF-74 | None | Insulating | - |

| Mn-MOF-74 | TCNQ | 2.1 x 10⁻⁷ | Insulator to Semiconductor |

Data interpreted from findings in reference rsc.org.

Catalytic Applications of Naphthalene Sulfonate-Based Complexes Research

Complexes and frameworks derived from naphthalene-based ligands are promising candidates for catalysis due to their structural stability and tunable electronic properties. The naphthalene moiety can be functionalized to influence the catalytic activity of the coordinated metal center. Naphthalenediimide (NDI)-based MOFs, for example, have been reviewed for their potential in multifunctional applications, including catalysis. sci-hub.se The redox-active nature of the NDI core, combined with the structural definition of a MOF, allows for the design of specific catalytic sites within the porous structure. sci-hub.se

Beyond MOFs, discrete molecular complexes containing naphthalene ligands also exhibit significant catalytic potential. A notable example is (η⁶-naphthalene)tricarbonylchromium(0). This complex serves as an effective precursor for other arenetricarbonylchromium catalysts. The naphthalene ligand is labile and can be exchanged for other arenes under relatively mild conditions, a reaction that is significantly faster than arene exchange in many other arenetricarbonylchromium compounds. researchgate.net This reactivity allows for the synthesis of a variety of tailored chromium catalysts for different applications. researchgate.net

Furthermore, the principles of ligand design for achieving specific reactivity are well-established in related fields. For instance, extensive research on naphthalene-modified metallosalen complexes for anticancer applications demonstrates how modifying the naphthalene ligand and choosing the correct metal (e.g., Pt(II) vs. Pd(II)) can fine-tune the compound's biological activity and mechanism of action. nih.gov These design strategies—leveraging the electronic and steric properties of the naphthalene unit to control the behavior of a metal center—are directly applicable to the development of novel catalysts.

Materials Science Applications and Functionalization Research Leveraging Lithium Naphthalene 2 Sulphonate

Incorporation into Polymer Matrix Composites for Functional Enhancement

The incorporation of functional additives into polymer matrices is a cornerstone of modern materials engineering. Lithium naphthalene-2-sulphonate offers a unique combination of properties that make it a candidate for enhancing polymer composites. Its aromatic component can interact with polymer chains, while the ionic part can introduce new functionalities such as conductivity.

The addition of fillers to a polymer matrix is a common strategy to improve mechanical properties such as stiffness and strength. The effectiveness of the reinforcement depends on factors like the filler's aspect ratio, modulus, and, crucially, the interaction between the filler and the polymer matrix. nih.gov

For this compound, the reinforcement mechanism is hypothesized to stem from the interplay between its components and the host polymer.

Interfacial Adhesion: The naphthalene (B1677914) group, being a large, planar aromatic structure, can engage in π-π stacking interactions with aromatic polymer backbones (e.g., polystyrene) or van der Waals forces with other polymers.

Ionic Interactions: The lithium sulphonate group (-SO₃⁻Li⁺) introduces strong ionic dipoles. In polar polymers, these can lead to significant dipole-dipole interactions or hydrogen bonding, creating a network of physical cross-links that can stiffen the material and improve load transfer from the polymer matrix to the additive.

Research into continuum micromechanics, originally developed for traditional fiber-reinforced composites, is now being applied to understand stress transfer at the nanoscale in polymer nanocomposites, a framework that could be adapted to study the effects of molecular additives like this compound. nih.gov

Table 1: Potential Mechanisms for Mechanical Reinforcement

| Feature of this compound | Interacting Polymer Type | Type of Interaction | Potential Effect on Composite |

| Naphthalene Ring | Aromatic Polymers | π-π Stacking | Enhanced stiffness and load transfer |

| Naphthalene Ring | Non-aromatic Polymers | Van der Waals Forces | Improved filler dispersion and cohesion |

| Lithium Sulphonate Group | Polar Polymers | Ionic/Dipole-Dipole Interactions | Formation of physical cross-links, increased modulus |

| Lithium Sulphonate Group | Polymers with H-bond donors | Hydrogen Bonding | Increased toughness and strength |

Solid polymer electrolytes (SPEs) are a critical component of next-generation energy storage devices, particularly safer, more flexible lithium-ion batteries. The principle of an SPE is to dissolve a lithium salt into a polymer matrix, which then facilitates the transport of lithium ions.

This compound is a candidate for this application. Its primary role would be to provide mobile Li⁺ cations for ionic conduction. The polymer matrix, often a material like polyethylene (B3416737) oxide (PEO), provides the medium through which the ions move. The large naphthalene-2-sulphonate anion is beneficial, as its bulkiness can help to "plasticize" the polymer matrix, lowering its glass transition temperature and thereby increasing the mobility of the polymer chains and the diffusion of lithium ions at room temperature.

Furthermore, naphthalene sulphonates are used as dispersants in the manufacturing of lithium-ion battery electrodes. gii.co.jp Their function is to ensure that active materials and conductive additives are distributed uniformly within the electrode slurry, which directly impacts battery performance, energy density, and cycle life. gii.co.jp This established role suggests that the sulphonated naphthalene structure is compatible with battery chemistry and could offer secondary benefits, such as improved electrode-electrolyte interface stability, when used as the primary salt in a polymer electrolyte.

Role in Surface Modification and Coating Technologies

The sulphonate group in this compound makes it surface-active, meaning it can alter the properties at interfaces. This characteristic is being explored for applications in adhesion, wettability control, and the development of protective coatings.

The structure of this compound is amphiphilic, containing both a hydrophobic part (the naphthalene ring) and a hydrophilic part (the lithium sulphonate group). This allows it to function as a surfactant or wetting agent. When applied to a surface or incorporated into a coating formulation, it can orient itself at interfaces to reduce surface tension.

This property is valuable for:

Wettability Control: It can improve the wetting of a liquid resin or paint onto a low-energy surface by lowering the contact angle of the liquid.

Adhesion Promotion: By improving the intimate contact between a coating and a substrate, it can enhance adhesive strength. The ionic sulphonate group can also form strong bonds with metal or metal oxide surfaces, acting as a molecular bridge between the substrate and the organic coating.

Dispersion: As with battery slurries, it can act as a dispersant to prevent the agglomeration of pigments or other particles within a coating formulation, ensuring a smooth and uniform finish. gii.co.jp

A novel approach to corrosion protection for metals like aluminum alloys involves incorporating leachable inhibitor salts into organic coatings. researchgate.net When the coating is damaged, for instance by a scratch, moisture can penetrate to the metal surface. This moisture dissolves the inhibitor salt, which then leaches out and forms a protective layer over the exposed metal, stifling the corrosion process. researchgate.net

Research has shown that lithium salts are particularly effective in this role for protecting aluminum alloys. researchgate.net The proposed mechanism involves the lithium ions inhibiting the oxygen reduction reaction, a critical step in the corrosion process. This compound is a candidate for such "smart" coatings.

Table 2: Proposed Mechanism for Leachable Corrosion Inhibition

| Step | Event | Role of this compound |

| 1 | Coating is damaged (scribed). | The salt is embedded and stable within the intact coating matrix. |

| 2 | Moisture and electrolytes enter the scribe. | The salt dissolves in the ingress of water. |

| 3 | The salt leaches to the exposed metal surface. | Lithium ions (Li⁺) and naphthalene-2-sulphonate anions are released. |

| 4 | A protective layer forms. | Li⁺ ions are believed to inhibit corrosion reactions on the aluminum alloy surface, potentially by forming a passivating layer. researchgate.net |

Research in Hybrid Organic-Inorganic Materials

Hybrid materials combine organic and inorganic components at the molecular or nanoscale level, creating materials with properties that are a blend of both constituents. These materials can be broadly classified based on the nature of the interaction between the organic and inorganic parts. diva-portal.org

Class I: The two phases are linked by weak interactions, such as van der Waals forces or hydrogen bonds. diva-portal.org

Class II: The components are linked by strong covalent chemical bonds. diva-portal.org

This compound is an exemplary building block for Class I hybrid materials. The naphthalene group provides an organic character, while the lithium sulphonate moiety acts as the inorganic component. This structure allows for the creation of novel materials through self-assembly or incorporation into larger frameworks.

Research into lithium-based organic-inorganic frameworks has explored various dicarboxylate ligands to create diverse 2-D and 3-D structures. core.ac.uk These studies highlight that factors like ligand geometry and the metal-to-ligand ratio are key in determining the final architecture and properties. core.ac.uk By extension, the specific geometry and dual chemical nature of this compound make it a promising candidate for designing new hybrid materials with tailored thermal, optical, or electrochemical properties.

Synthesis of Layered Double Hydroxides (LDHs) with Intercalated Anions

Layered double hydroxides (LDHs) are a class of synthetic anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O. nih.govmdpi.com Their structure consists of positively charged brucite-like layers and an interlayer region containing charge-compensating anions (Aⁿ⁻) and water molecules. The ability to intercalate a wide variety of anions into the interlayer space allows for the tuning of LDH properties for specific applications.

The intercalation of organic anions like naphthalene-2-sulphonate is a key strategy for creating hybrid organic-inorganic LDH materials. Research has demonstrated the synthesis of Mg-Al and Zn-Al LDHs intercalated with naphthalene sulphonate anions, typically achieved through coprecipitation or ion-exchange methods. researchgate.netresearchgate.netrsc.org

In a typical coprecipitation synthesis, an aqueous solution containing the metal salts (e.g., Mg(NO₃)₂ and Al(NO₃)₃) is added to an alkaline solution containing the organic anion, in this case, naphthalene-2-sulphonate. researchgate.netresearchgate.net This process results in the precipitation of the LDH with the organic anion directly incorporated into the interlayer gallery. For instance, studies on Mg-Al LDH intercalated with 2-naphthalene sulphonate have been successfully carried out using this technique. researchgate.net